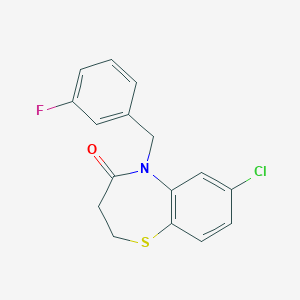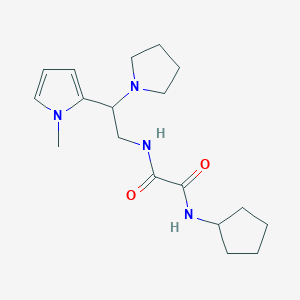![molecular formula C19H16N2O3 B2361556 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione CAS No. 216854-26-1](/img/structure/B2361556.png)
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione is a complex organic compound belonging to the isoindoline-1,3-dione family. This compound is characterized by its multifunctionalized structure, which makes it a valuable building block in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient method includes the reaction of phthalic anhydride with dimethylaminomethylene and beta-oxophenethyl groups under controlled conditions. The reaction is often carried out in a solvent such as toluene, with heating and refluxing to facilitate the formation of the desired product . Industrial production methods may involve solventless conditions to adhere to green chemistry principles, ensuring minimal environmental impact .
Chemical Reactions Analysis
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include toluene as a solvent, heating, and the use of catalysts such as cobalt or palladium .
Scientific Research Applications
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment . The compound’s effects are mediated through binding to key amino acid residues in the target proteins, influencing their activity and function .
Comparison with Similar Compounds
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler derivative with similar biological activities but less structural complexity.
N-Substituted isoindoline-1,3-diones: These compounds exhibit varied biological activities depending on the nature of the substituents.
Isoindoline-based acetohydrazides: These derivatives are explored for their anticholinesterase activities and potential in Alzheimer’s disease treatment.
The uniqueness of this compound lies in its multifunctionalized structure, which provides a versatile platform for the synthesis of diverse derivatives with significant biological and industrial applications .
Properties
IUPAC Name |
2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-20(2)12-16(17(22)13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12H,1-2H3/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZXGKOLIOHEW-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)
![methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2361475.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)

![2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile](/img/structure/B2361479.png)
![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)
![tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)


![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)

